An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
Authored by a Senior Application Scientist
Introduction: The Prominence of the 2-Amino-1,3,4-Thiadiazole Scaffold in Modern Drug Discovery
The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2] This five-membered heterocyclic ring, containing two nitrogen atoms and a sulfur atom, is a common structural motif in a multitude of bioactive compounds.[3][4] Derivatives of 1,3,4-thiadiazole are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral properties.[2][3][4][5] The 2-amino-1,3,4-thiadiazole moiety, in particular, serves as a crucial pharmacophore, believed to contribute to the biological activity through its hydrogen bonding capacity and ability to act as a two-electron donor system.[6] The inherent stability of the thiadiazole ring and its capacity for diverse substitutions at the 2- and 5-positions make it an attractive scaffold for the development of novel therapeutic agents.[7][8][9] This guide provides a comprehensive overview of the synthesis and characterization of a specific derivative, 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine, a compound of interest for further pharmacological investigation.
Strategic Synthesis of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established area of organic chemistry, with several synthetic routes available.[10] A common and effective method involves the cyclization of a thiosemicarbazide derivative. This approach is favored for its reliability and the ready availability of starting materials. The synthesis of the target compound, 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine, can be strategically achieved through a two-step process, beginning with the preparation of the corresponding thiosemicarbazone followed by oxidative cyclization.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests that it can be derived from 3-propoxypropanal and thiosemicarbazide. The key bond disconnection is within the 1,3,4-thiadiazole ring, pointing to a cyclization reaction as the final step.
Caption: Retrosynthetic approach for 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine.
Step 1: Synthesis of 3-Propoxypropanaldehyde Thiosemicarbazone
The initial step involves the condensation reaction between 3-propoxypropanaldehyde and thiosemicarbazide. This reaction forms the thiosemicarbazone intermediate, which is the direct precursor to the desired thiadiazole ring. The reaction is typically acid-catalyzed, facilitating the nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the carbonyl carbon of the aldehyde.
Reaction Scheme:
Caption: Synthesis of the thiosemicarbazone intermediate.
Step 2: Oxidative Cyclization to form 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
The second and final step is the oxidative cyclization of the synthesized thiosemicarbazone. This intramolecular reaction leads to the formation of the stable 1,3,4-thiadiazole ring. Various oxidizing agents can be employed for this transformation, with ferric chloride (FeCl₃) being a common and effective choice. The mechanism involves the oxidation of the sulfur atom, which facilitates the nucleophilic attack of the adjacent nitrogen atom, leading to ring closure and subsequent aromatization.
Reaction Scheme:
Caption: Oxidative cyclization to the final product.
Detailed Experimental Protocols
Synthesis of 3-Propoxypropanaldehyde Thiosemicarbazone
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To a solution of 3-propoxypropanaldehyde (10 mmol) in ethanol (50 mL), add a solution of thiosemicarbazide (10 mmol) in warm water (20 mL).
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
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The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the crude thiosemicarbazone.
-
Recrystallize the crude product from ethanol to obtain pure 3-propoxypropanaldehyde thiosemicarbazone.
Synthesis of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
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Dissolve the synthesized 3-propoxypropanaldehyde thiosemicarbazone (5 mmol) in ethanol (50 mL).
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To this solution, add a solution of ferric chloride (15 mmol) in water (10 mL) dropwise with constant stirring.
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-cold water (200 mL).
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine.
Comprehensive Characterization
The structural elucidation and purity assessment of the synthesized 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine are performed using a combination of spectroscopic techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₃N₃OS[11] |
| Molecular Weight | 187.26 g/mol [11] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in DMSO and methanol |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for the title compound based on its chemical structure.
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.10 (s, 2H, -NH₂), 3.45 (t, 2H, -O-CH₂-), 3.30 (t, 2H, -CH₂-ring), 2.90 (t, 2H, -CH₂-CH₂-ring), 1.50 (sextet, 2H, -CH₂-CH₃), 0.85 (t, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 168.0 (C-2, C-NH₂), 155.0 (C-5), 70.0 (-O-CH₂-), 30.0 (-CH₂-ring), 28.0 (-CH₂-CH₂-ring), 22.0 (-CH₂-CH₃), 10.5 (-CH₃) |
| FT-IR (KBr, cm⁻¹) | ν: 3300-3100 (N-H stretching of -NH₂), 2960-2850 (C-H stretching of alkyl groups), 1620 (C=N stretching of thiadiazole ring), 1550 (N-H bending), 1100 (C-O stretching) |
| Mass Spectrometry (ESI+) | m/z: 188.08 [M+H]⁺ |
Experimental Workflow Visualization
Caption: Overall experimental workflow for synthesis and characterization.
Conclusion and Future Perspectives
This guide has detailed a robust and logical pathway for the synthesis and comprehensive characterization of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine. The presented protocols are based on established chemical principles for the formation of the 2-amino-1,3,4-thiadiazole scaffold. The successful synthesis and characterization of this molecule will provide a valuable compound for further investigation into its potential biological activities. Given the broad pharmacological importance of this class of compounds, it is anticipated that 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine could exhibit interesting antimicrobial, anti-inflammatory, or other therapeutic properties. Future work should focus on the in-vitro and in-vivo evaluation of this compound to explore its full therapeutic potential.
References
-
Asian Journal of Pharmaceutical Research and Development. (2024). 1,3,4-Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities. [Link]
-
C&E European Group. (2024). An overview of biological activities of thiadiazole derivatives. [Link]
-
ResearchGate. (2015). (PDF) Biological Activities of Thiadiazole Derivatives: A Review. [Link]
-
Sarcouncil Journal of Plant and Agronomy. (2024). Review Article on Thiadiazole Derivatives and Its Biological Activity. [Link]
-
Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis, Characterization and Evaluation of 2-Amino 5-Aryl 1,3,4 Thiadiazole Derivatives. [Link]
-
ACS Publications. (n.d.). Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. [Link]
- Google Patents. (n.d.). US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles.
-
Dove Medical Press. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. [Link]
- Google Patents. (n.d.). US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
-
Journal of Chemical Health Risks. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. [Link]
-
National Center for Biotechnology Information. (2018). 2-Amino-1,3,4-thiadiazole as a Potential Scaffold for Promising Antimicrobial Agents. [Link]
-
Taylor & Francis Online. (n.d.). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. [Link]
-
PubMed. (n.d.). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. [Link]
-
ResearchGate. (n.d.). A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. [Link]
-
ResearchGate. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. [Link]
-
ACS Publications. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. [Link]
-
MDPI. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. [Link]
-
Brieflands. (n.d.). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. [Link]
-
ResearchGate. (2018). (PDF) Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. [Link]
-
MDPI. (n.d.). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. [Link]
-
PubChem. (n.d.). 5-(2-Tosylethyl)-1,3,4-thiadiazol-2-amine. [Link]
-
SpectraBase. (n.d.). 1,3,4-Thiadiazol-2-amine, 5-[(2-methylpropyl)thio]- - Optional[MS (GC)] - Spectrum. [Link]
-
SpectraBase. (n.d.). Ethyl [(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate - Optional[13C NMR] - Chemical Shifts. [Link]
Sources
- 1. ajprd.com [ajprd.com]
- 2. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. sarcouncil.com [sarcouncil.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and Evaluation of 2-Amino 5 -Aryl 1,3,4 Thiadiazole Derivatives - ProQuest [proquest.com]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 299937-61-4 CAS MSDS (5-(2-PROPOXY-ETHYL)-[1,3,4]THIADIAZOL-2-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
